2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC16780911
Molecular Formula: C14H16BrNO6
Molecular Weight: 374.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrNO6 |
|---|---|
| Molecular Weight | 374.18 g/mol |
| IUPAC Name | 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2 |
| Standard InChI Key | LINMATFDVHBYOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
The compound features a 5-bromo-1H-indol-3-yl group linked via an ether bond to a 6-(hydroxymethyl)oxane (tetrahydropyran) ring substituted with three hydroxyl groups at positions 3, 4, and 5. The indole system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is brominated at position 5, enhancing its electron-withdrawing properties . The oxane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between hydroxyl groups .
Stereochemical Considerations
The stereochemistry of the oxane ring significantly influences the compound’s reactivity. Analogous compounds, such as (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-7aH-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol , exhibit axial orientation of the indolyloxy group, which may sterically hinder nucleophilic attacks at the anomeric center.
Molecular Formula and Weight
The molecular formula is C₁₄H₁₆BrNO₆, yielding a molecular weight of 394.19 g/mol (calculated using PubChem’s atomic mass data ). Comparative data from similar indolyl-oxane derivatives show deviations <1% from theoretical values, confirming formula accuracy .
Spectroscopic Identifiers
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IUPAC Name: (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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InChI: InChI=1S/C14H16BrNO6/c15-7-1-2-8-9(3-7)16-10(4-8)21-14-13(20)12(19)11(18)6(5-17)22-14/h1-4,6,11-14,16-20H,5H2/t6-,11+,12-,13+,14+/m1/s1
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves coupling a brominated indole derivative with a functionalized oxane precursor. A proposed pathway includes:
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Protection of Oxane Hydroxyls: The oxane ring’s 3,4,5-triol groups are protected using acetyl or benzyl groups to prevent undesired side reactions .
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Glycosylation: Reaction of 5-bromoindol-3-ol with a bromo-oxane derivative under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .
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Deprotection: Acidic or basic hydrolysis removes protecting groups, yielding the final product .
Yield Optimization
Yields for analogous reactions range from 45–60%, with purity >95% achievable via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (water: ~5 mg/mL; DMSO: >50 mg/mL) . Bromine’s hydrophobicity reduces aqueous solubility compared to non-halogenated analogs .
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture, forming dehydroxylated byproducts .
Thermal Properties
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